molecular formula C11H13ClFNO2 B13490468 tert-butyl N-(2-chloro-3-fluorophenyl)carbamate

tert-butyl N-(2-chloro-3-fluorophenyl)carbamate

Cat. No.: B13490468
M. Wt: 245.68 g/mol
InChI Key: ZZAVHULAJRJCMU-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-chloro-3-fluorophenyl)carbamate: is an organic compound with the molecular formula C11H13ClFNO2 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a chloro group, and a fluoro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-chloro-3-fluorophenyl)carbamate typically involves the reaction of 2-chloro-3-fluoroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography to obtain high-purity products suitable for various applications .

Scientific Research Applications

Chemistry: tert-Butyl N-(2-chloro-3-fluorophenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate the activity of specific enzymes and their role in various biochemical pathways .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-chloro-3-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H13ClFNO2

Molecular Weight

245.68 g/mol

IUPAC Name

tert-butyl N-(2-chloro-3-fluorophenyl)carbamate

InChI

InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-8-6-4-5-7(13)9(8)12/h4-6H,1-3H3,(H,14,15)

InChI Key

ZZAVHULAJRJCMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)Cl

Origin of Product

United States

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